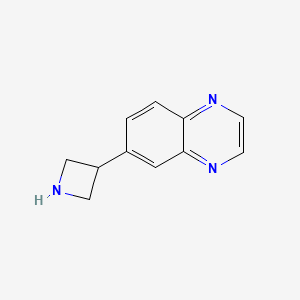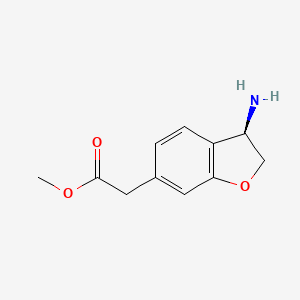
(R)-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving o-quinone methides and sulfur ylides. This reaction is often catalyzed by a base and proceeds via a [4+1] cycloaddition mechanism.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. Common reagents for this step include amines and appropriate leaving groups.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to a hydroxylamine or an amine.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxylamine or amine derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Aplicaciones Científicas De Investigación
®-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of ®-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The benzofuran core can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or antioxidant activity.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
2,4-Dibromo-3,6-dimethyl-phenylamine: Used in various chemical applications.
Uniqueness
®-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its combination of an amino group and an ester functionality makes it versatile for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
methyl 2-[(3R)-3-amino-2,3-dihydro-1-benzofuran-6-yl]acetate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)5-7-2-3-8-9(12)6-15-10(8)4-7/h2-4,9H,5-6,12H2,1H3/t9-/m0/s1 |
Clave InChI |
CFLRAHUUIZUHOY-VIFPVBQESA-N |
SMILES isomérico |
COC(=O)CC1=CC2=C(C=C1)[C@H](CO2)N |
SMILES canónico |
COC(=O)CC1=CC2=C(C=C1)C(CO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


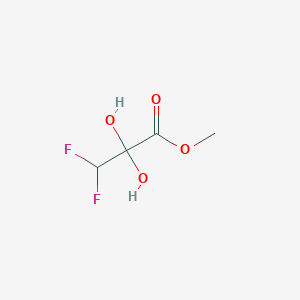

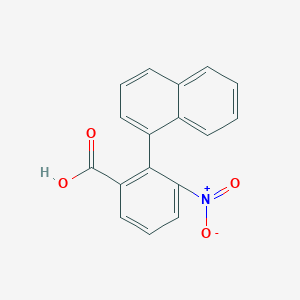
![(1S,1'S,4R)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine](/img/structure/B13349826.png)
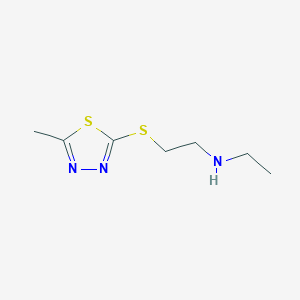
![Ethyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13349841.png)
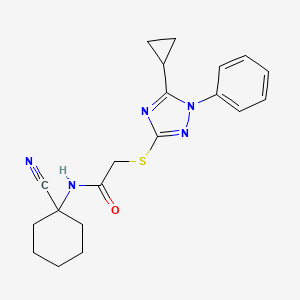
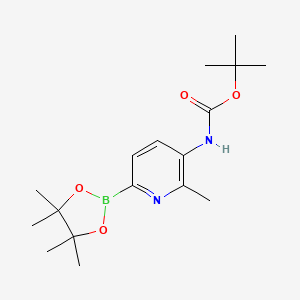

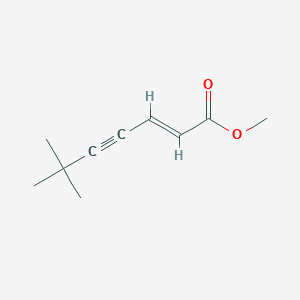
![11,22-dibromo-7,18-di(heptadecan-9-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13349860.png)
![2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B13349866.png)
